

# Application Notes and Protocols: Cronexitide Lanocianine for Apoptosis Detection

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cronexitide Lanocianine

Cat. No.: B15547180

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## Introduction

**Cronexitide Lanocianine** is a novel, high-affinity fluorescent probe designed for the sensitive detection of activated caspase-3 in apoptotic cells. This near-infrared dye-peptide conjugate offers a robust and specific method for identifying and quantifying apoptosis in cell populations. The peptide component of **Cronexitide Lanocianine** selectively binds to the active conformation of caspase-3, a key effector caspase in the apoptotic signaling cascade. Upon binding, the fluorescence of the Lanocianine dye is significantly enhanced, providing a clear and specific signal for apoptotic cells. These application notes provide detailed protocols for determining the optimal concentration of **Cronexitide Lanocianine** and its use in cell staining for fluorescence microscopy and flow cytometry.

## Product Information

Property	Specification
Molecular Formula	C73H92N14O15S2
Molecular Weight	1469.7 g/mol [1]
Excitation / Emission	780 nm / 800 nm
Solvent	DMSO
Storage	Store at -20°C, protected from light.

## Data Presentation

### Table 1: Titration of Cronexitide Lanocianine for Optimal Concentration

To determine the optimal staining concentration, a titration experiment was performed on Jurkat cells induced to undergo apoptosis with staurosporine. Cells were stained with varying concentrations of **Cronexitide Lanocianine** and analyzed by flow cytometry. The Separation Index, which measures the distinction between positive and negative populations, was calculated to identify the optimal concentration.<sup>[2]</sup>

Concentration (nM)	Mean Fluorescence Intensity (Apoptotic)	Mean Fluorescence Intensity (Viable)	Separation Index
10	1500	150	4.5
25	3500	200	16.5
50	7800	250	30.2
100	9500	300	30.7
200	9800	550	17.7
400	9900	900	10.0

Conclusion: A concentration of 100 nM provides the maximal separation between apoptotic and viable cell populations with minimal background staining.

### Table 2: Time-Course of Cronexitide Lanocianine Staining

The following table summarizes the signal-to-background ratio at different incubation times using the optimal concentration of 100 nM **Cronexitide Lanocianine** in staurosporine-treated Jurkat cells.

Incubation Time (minutes)	Signal-to-Background Ratio
5	8.2
15	25.6
30	31.7
60	32.0
120	28.5

Conclusion: A 30-minute incubation period is sufficient to achieve maximal signal-to-background ratio.

## Experimental Protocols

### Protocol 1: Staining of Adherent Cells for Fluorescence Microscopy

Materials:

- **Cronexitide Lanocianine** (1 mM stock in DMSO)
- 1X PBS (Phosphate-Buffered Saline)
- Apoptosis Inducer (e.g., Staurosporine)
- Culture medium
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

Procedure:

- Seed adherent cells on glass coverslips in a multi-well plate and culture overnight.
- Induce apoptosis by treating cells with an appropriate inducer for the desired time. Include a vehicle-treated control.
- Wash cells twice with 1X PBS.
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Wash cells twice with 1X PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Wash cells twice with 1X PBS.
- Prepare the **Cronexitide Lanocianine** working solution by diluting the 1 mM stock to the optimal concentration (e.g., 100 nM) in 1X PBS.
- Incubate the cells with the **Cronexitide Lanocianine** working solution for 30 minutes at room temperature, protected from light.
- Wash cells three times with 1X PBS.
- (Optional) Counterstain nuclei with DAPI for 5 minutes.
- Wash cells twice with 1X PBS.
- Mount the coverslips onto microscope slides using an antifade mounting medium.
- Image the cells using a fluorescence microscope with appropriate filters for the near-infrared spectrum.

## Protocol 2: Staining of Suspension Cells for Flow Cytometry

Materials:

- **Cronexitide Lanocianine** (1 mM stock in DMSO)

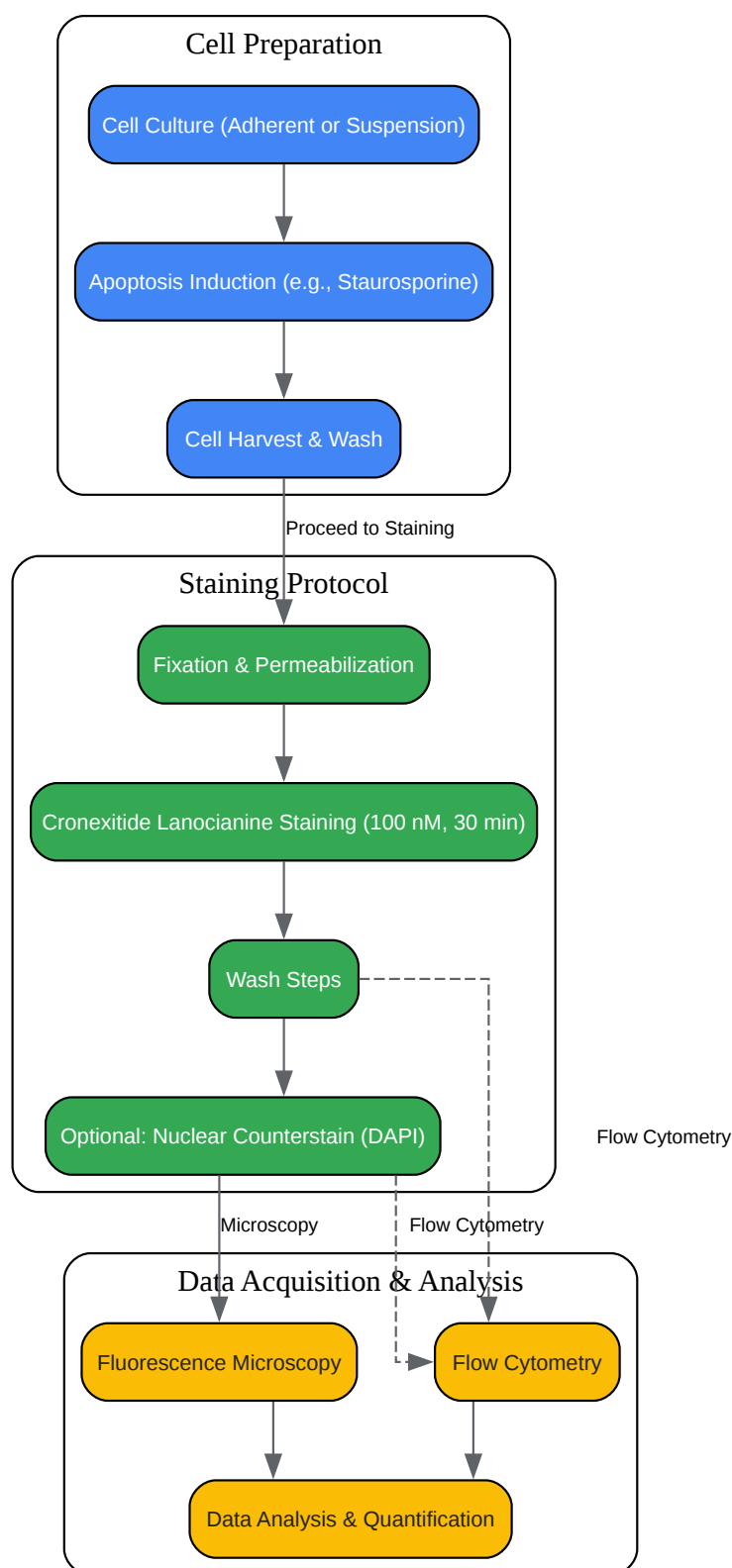
- 1X PBS (Phosphate-Buffered Saline)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
- Apoptosis Inducer (e.g., Staurosporine)
- Culture medium
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

- Culture suspension cells to the desired density.
- Induce apoptosis by treating cells with an appropriate inducer for the desired time. Include a vehicle-treated control.
- Harvest cells by centrifugation at 400 x g for 5 minutes.
- Wash the cell pellet twice with cold 1X PBS.
- Fix the cells with 4% paraformaldehyde for 15 minutes on ice.
- Centrifuge at 400 x g for 5 minutes and discard the supernatant.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes on ice.
- Wash cells once with Flow Cytometry Staining Buffer.
- Prepare the **Cronexitide Lanocianine** working solution by diluting the 1 mM stock to the optimal concentration (e.g., 100 nM) in Flow Cytometry Staining Buffer.
- Resuspend the cell pellet in the **Cronexitide Lanocianine** working solution.
- Incubate for 30 minutes on ice, protected from light.
- Wash cells twice with Flow Cytometry Staining Buffer.

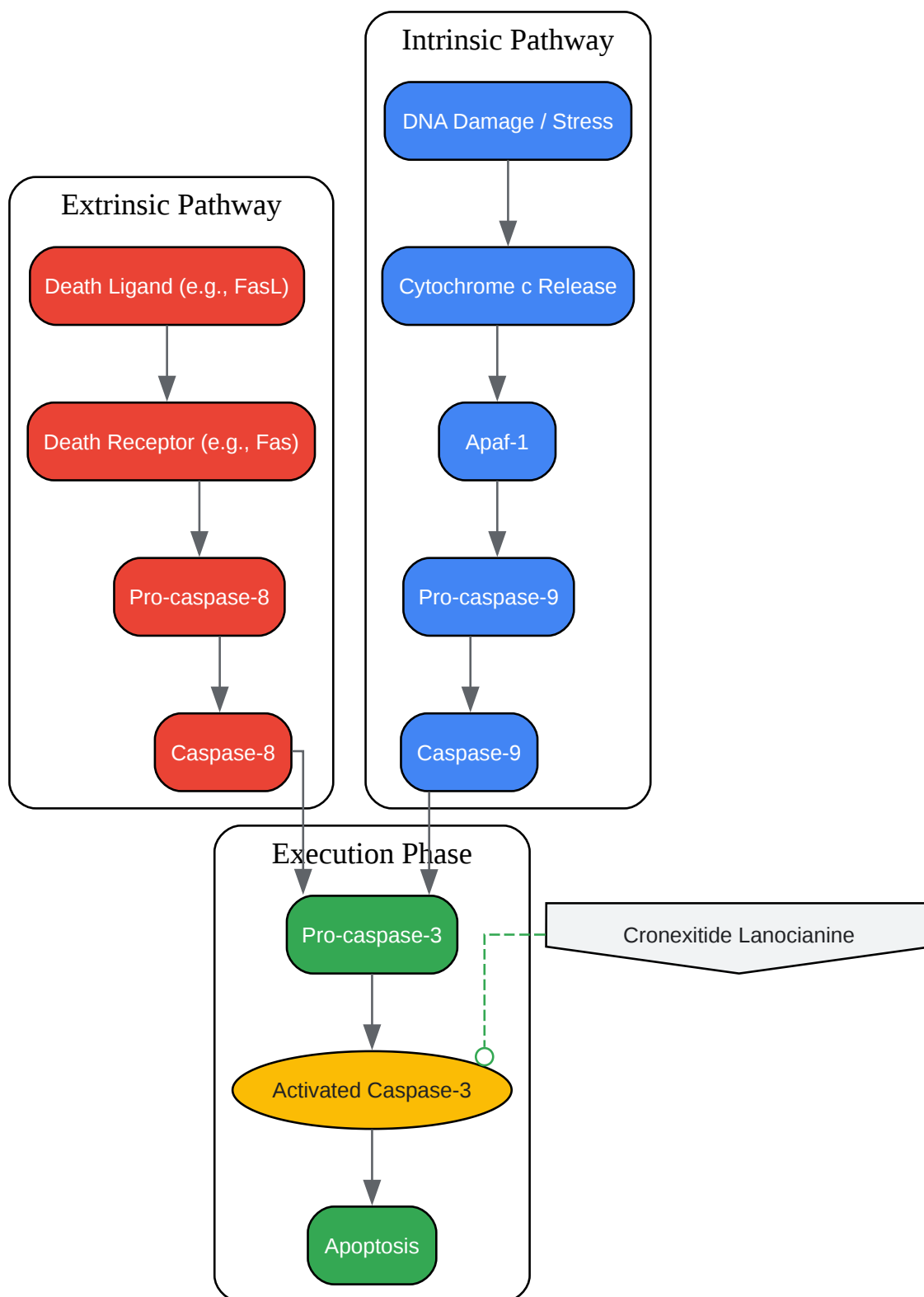
- Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
- Analyze the cells on a flow cytometer equipped with a near-infrared laser.

## Visualizations



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Caption: Experimental workflow for apoptosis detection using **Cronexitide Lanocianine**.



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Caption: Apoptotic signaling pathways highlighting the detection of activated Caspase-3.



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## References

- 1. Cronexitide Lanocianine | C73H92N14O15S2 | CID 167713319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cell Staining Techniques | KCAS Bio [kcasbio.com]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

